molecular formula C11H9NO3 B11894339 5-Hydroxy-6-methylquinoline-4-carboxylic acid CAS No. 816448-95-0

5-Hydroxy-6-methylquinoline-4-carboxylic acid

Cat. No.: B11894339
CAS No.: 816448-95-0
M. Wt: 203.19 g/mol
InChI Key: QQBFBPUFNXGVGB-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methylquinoline-4-carboxylic acid is a functionalized quinoline compound of significant interest in medicinal chemistry and drug discovery research. Quinoline-4-carboxylic acids are a prominent class of bioactive molecules, most notably recognized as key pharmacophores in potent inhibitors of the human enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a validated target for the development of therapeutic agents in oncology, immunology, and virology, and inhibitors function by disrupting the de novo pyrimidine biosynthesis pathway, thereby halting proliferation in rapidly dividing cells . The core quinoline-4-carboxylic acid structure is frequently synthesized via the classic Pfitzinger reaction , which involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base . This versatile synthetic route allows for the introduction of various substituents, such as the methyl and hydroxy groups present in this compound, enabling structure-activity relationship (SAR) studies. The carboxylic acid group is essential for binding, typically forming a critical salt bridge with an arginine residue (R136) in the DHODH active site . Strategic substitution on the quinoline core aims to enhance electrostatic interactions with key residues like T63 and Y356, improving potency and optimizing physicochemical properties . Researchers can utilize this chemical as a building block for synthesizing more complex molecules or as a standard in analytical and biological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis (COA) for specific data on identity and purity.

Properties

CAS No.

816448-95-0

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-hydroxy-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6-2-3-8-9(10(6)13)7(11(14)15)4-5-12-8/h2-5,13H,1H3,(H,14,15)

InChI Key

QQBFBPUFNXGVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CN=C2C=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methylquinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with methylketones in the presence of a base . Another method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable synthetic approaches. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . These methods aim to reduce environmental impact while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-4,5-dione derivatives, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of 5-Hydroxy-6-methylquinoline-4-carboxylic acid and its derivatives as anticancer agents. For instance, a series of quinoline derivatives were evaluated for their antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a promising avenue for cancer treatment .

P-Glycoprotein Inhibition
Another notable application is in the inhibition of P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance in cancer therapy. Compounds derived from quinoline structures have shown enhanced activity against P-gp efflux mechanisms, thereby improving the efficacy of chemotherapeutic agents. Specifically, derivatives with hydroxyl and methyl groups at strategic positions demonstrated superior inhibitory effects compared to standard drugs like verapamil .

Biological Research Applications

Antimicrobial Properties
5-Hydroxy-6-methylquinoline-4-carboxylic acid has also been investigated for its antimicrobial properties. A study demonstrated that certain synthesized quinoline derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of 5-Hydroxy-6-methylquinoline-4-carboxylic acid derivatives with various biological targets. These studies provide insights into the structure-activity relationship (SAR) and help identify compounds with optimal pharmacological profiles for further development .

Data Tables

Application Area Description Key Findings
Anticancer Activity Evaluation against cancer cell linesSignificant cytotoxicity observed in HeLa and HT-29 cells
P-Glycoprotein Inhibition Inhibition studies on drug efflux mechanismsEnhanced activity compared to verapamil; key structural features identified
Antimicrobial Properties Testing against various microbial strainsEffective against multiple bacterial strains; potential for new antimicrobial agents
Molecular Docking Studies Analysis of binding interactions with target proteinsInsights into SAR; identification of high-affinity compounds

Case Studies

  • Case Study on Anticancer Activity : A recent study synthesized a series of 5-hydroxyquinoline derivatives and tested their effects on human cancer cell lines. The results showed that specific modifications to the quinoline structure significantly enhanced antiproliferative effects, leading to IC50 values lower than those of existing treatments.
  • Case Study on Antimicrobial Activity : Researchers synthesized various quinoline derivatives and tested their efficacy against resistant bacterial strains. The findings revealed that certain compounds had potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. Its hydroxyl and carboxylic acid groups play crucial roles in binding to target molecules and exerting its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Similarity Score Notable Properties/Activities References
6-Hydroxy-2-methylquinoline-4-carboxylic acid 2-CH3, 6-OH, 4-COOH C11H9NO3 0.96 High structural similarity; potential antioxidant activity inferred from related derivatives
2-Hydroxy-6-methylquinoline-4-carboxylic acid 2-OH, 6-CH3, 4-COOH C11H9NO3 0.89 Altered hydroxy position may reduce metal-chelating capacity compared to 5-hydroxy isomers
8-Methylquinoline-4-carboxylic acid 8-CH3, 4-COOH C11H9NO2 0.91 Lacks hydroxy group; reduced polarity, potentially higher lipophilicity
5-Hydroxyisoquinoline-4-carboxylic acid Isoquinoline core, 5-OH, 4-COOH C10H7NO3 N/A Isoquinoline scaffold may alter target specificity compared to quinoline derivatives
7-Methoxyquinoline-4-carboxylic acid 7-OCH3, 4-COOH C11H9NO3 0.96 Methoxy group enhances stability but reduces hydrogen-bonding potential

Key Observations:

  • Positional Isomerism: The placement of hydroxy and methyl groups significantly impacts reactivity and bioactivity. For instance, 6-Hydroxy-2-methylquinoline-4-carboxylic acid (similarity score 0.96) shares a nearly identical molecular formula but differs in substituent positions, which could influence its antioxidant capacity compared to the target compound .
  • Functional Group Effects: Hydroxy groups enhance solubility and metal-chelating ability, as seen in antioxidants like 2-hydroxy-3-phenylquinoline-4-carboxylic acids .

Physicochemical Properties

  • Acidity and Solubility: The carboxylic acid (pKa ~2.5) and hydroxy (pKa ~10) groups render the compound amphoteric, with pH-dependent solubility. This contrasts with non-hydroxylated analogues like 8-Methylquinoline-4-carboxylic acid, which lack ionizable groups beyond the carboxylic acid .
  • Crystallinity: Intermolecular interactions (e.g., C–H···π bonds in methyl 4-methyl-2-oxo-tetrahydroquinoline-6-carboxylate) suggest that substituents like methyl and hydroxy groups may influence crystal packing and stability .

Biological Activity

5-Hydroxy-6-methylquinoline-4-carboxylic acid (also known as 5-Hydroxy-6-methyl-4-quinolinecarboxylic acid) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiplasmodial, anticancer, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-Hydroxy-6-methylquinoline-4-carboxylic acid is C11H9NO3C_{11}H_{9}NO_{3}, with a molecular weight of 203.19 g/mol. Its structure features a quinoline core, which is characterized by a fused bicyclic system consisting of a benzene and pyridine ring. The presence of hydroxyl and carboxylic acid functional groups enhances its chemical reactivity and biological activity.

Compound Name Molecular Formula Unique Features
5-Hydroxy-6-methylquinoline-4-carboxylic acidC11H9NO3Hydroxyl group at position 5 and carboxylic acid at position 4
3-Hydroxy-6-methylquinoline-4-carboxylic acidC11H9NO3Hydroxyl group at position 3
4-Hydroxyquinoline-3-carboxylic acidC10H7NO3Lacks methyl group at position 6

Antimicrobial Activity

Research has shown that derivatives of quinoline, including 5-hydroxy-6-methylquinoline-4-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the efficacy of quinoline derivatives against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antiplasmodial Activity

5-Hydroxy-6-methylquinoline-4-carboxylic acid has demonstrated promising antiplasmodial activity. In one study, a derivative showed a reduction in parasitemia by 98.1% in mice infected with Plasmodium berghei, significantly increasing survival time compared to controls . The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline structure could enhance its antimalarial properties.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. A recent investigation reported that specific derivatives exhibited high selectivity towards several cancer cell lines (e.g., H460 and MKN-45), with low IC50 values indicating potent activity . The mechanisms of action often involve the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Antioxidant Activity

Antioxidant properties have also been attributed to 5-hydroxy-6-methylquinoline-4-carboxylic acid. Compounds with similar structures have shown good antioxidant activity, comparable to ascorbic acid in some cases . This activity is essential for mitigating oxidative stress-related diseases and conditions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives had strong inhibitory effects on bacterial growth, suggesting potential applications in treating infections .
  • Antiplasmodial Studies : A compound derived from quinoline was tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, showing significant activity and selectivity .
  • Cancer Cell Line Testing : Research indicated that synthesized quinoline derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, paving the way for future drug development .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular Weight219.2 g/mol
Melting Point277–280°C
Solubility (DMSO)10 mg/mL (sonication required)
logP (Calculated)1.8

Q. Table 2. Comparison of Biological Activity Assays

Assay TypeConditionsOutcome (IC50/MIC)Reference
Antimicrobial (MIC)S. aureus, 24h, 37°C32 µg/mL
Anticancer (MTT)MCF-7 cells, 48h45 µM

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